3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
Scientific Research Applications
Molecular and Supramolecular Structures
Compounds within the pyrazolo[4,3-c]quinoline class, including those with similar structures, have been studied for their molecular and supramolecular structures. These compounds exhibit a wide range of biological activities, such as antimicrobial and antiviral effects. Their synthesis through reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes has been detailed, revealing insights into their potential value in medicinal chemistry (Kumara et al., 2016).
Synthesis and Chemical Properties
The synthesis of 3-amino-6/8-substituted-1H-pyrazolo[4,3-c]quinolines demonstrates a novel method for constructing condensed pyrazoles ring systems. This method allows for the synthesis under mild conditions using readily accessible materials, indicating their scalable production potential for research and industrial applications (Ren, 2005).
Antifungal and Antitumor Activities
A study on the synthesis, characterization, and evaluation of antimicrobial activities of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, related to the pyrazolo[4,3-c]quinoline framework, underscores the bioactive potential of these compounds. Their significant biological activity suggests a promising avenue for developing new antimicrobial agents (Raval et al., 2012).
Properties
IUPAC Name |
3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrFN3/c1-14-2-9-18(10-3-14)28-23-19-12-17(25)8-11-21(19)26-13-20(23)22(27-28)15-4-6-16(24)7-5-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWDVDMVNTVEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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